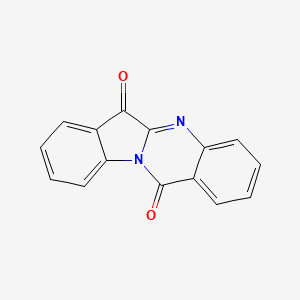

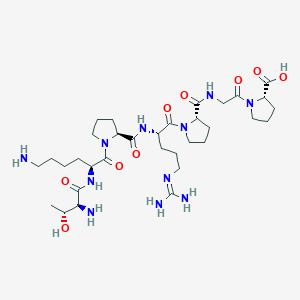

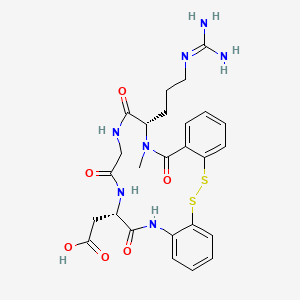

L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SKF-107260 is a synthetic peptide that contains the sequence arginyl-glycinyl-aspartic acid. It is known for its potent antagonistic properties against glycoprotein IIb/IIIa and vitronectin receptors. These receptors play a crucial role in platelet aggregation and cell adhesion, making SKF-107260 a valuable compound in cardiovascular research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF-107260 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of SKF-107260 follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptide suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

SKF-107260 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its structural stability.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.

Substitution: Substitution reactions can modify specific amino acid residues, potentially enhancing or reducing its biological activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.

Substitution: N-hydroxysuccinimide esters or carbodiimides in organic solvents.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of SKF-107260, as well as substituted peptides with modified biological activities .

Scientific Research Applications

SKF-107260 has a wide range of scientific research applications, including:

Cardiovascular Research: As a glycoprotein IIb/IIIa antagonist, it is used to study platelet aggregation and thrombus formation.

Cancer Research: Its ability to inhibit vitronectin receptors makes it valuable in studying tumor cell adhesion and metastasis.

Drug Development: SKF-107260 serves as a lead compound for developing new therapeutic agents targeting platelet aggregation and cell adhesion.

Biological Studies: It is used to investigate the role of integrins in various cellular processes, including migration, proliferation, and survival

Mechanism of Action

SKF-107260 exerts its effects by binding to glycoprotein IIb/IIIa and vitronectin receptors on the cell surface. This binding inhibits the interaction between these receptors and their ligands, such as fibrinogen and vitronectin. As a result, platelet aggregation and cell adhesion are prevented. The molecular targets and pathways involved include the integrin signaling pathway, which plays a critical role in cell adhesion, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

SB-214857: Another glycoprotein IIb/IIIa antagonist with similar binding properties.

Eptifibatide: A cyclic peptide that also targets glycoprotein IIb/IIIa receptors.

Tirofiban: A non-peptide antagonist of glycoprotein IIb/IIIa receptors.

Uniqueness of SKF-107260

SKF-107260 is unique due to its high affinity and specificity for glycoprotein IIb/IIIa and vitronectin receptors. Its ability to inhibit both platelet aggregation and cell adhesion makes it a versatile compound for various research applications. Additionally, its synthetic peptide nature allows for easy modification and optimization for specific research needs .

Properties

CAS No. |

136620-00-3 |

|---|---|

Molecular Formula |

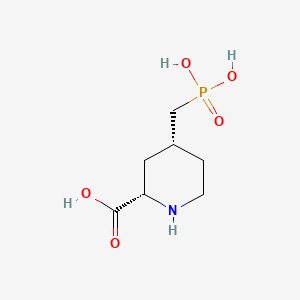

C26H31N7O6S2 |

Molecular Weight |

601.7 g/mol |

IUPAC Name |

2-[(12S,18S)-18-[3-(diaminomethylideneamino)propyl]-19-methyl-11,14,17,20-tetraoxo-2,3-dithia-10,13,16,19-tetrazatricyclo[19.4.0.04,9]pentacosa-1(25),4,6,8,21,23-hexaen-12-yl]acetic acid |

InChI |

InChI=1S/C26H31N7O6S2/c1-33-18(9-6-12-29-26(27)28)24(38)30-14-21(34)31-17(13-22(35)36)23(37)32-16-8-3-5-11-20(16)41-40-19-10-4-2-7-15(19)25(33)39/h2-5,7-8,10-11,17-18H,6,9,12-14H2,1H3,(H,30,38)(H,31,34)(H,32,37)(H,35,36)(H4,27,28,29)/t17-,18-/m0/s1 |

InChI Key |

YITSCMGHJOGUNC-ROUUACIJSA-N |

SMILES |

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

Isomeric SMILES |

CN1[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

Appearance |

Solid powder |

Key on ui other cas no. |

136620-00-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cyclo-S,S-(2-mercaptobenzoyl-N(alpha)-methylarginyl-glycyl-aspartyl-2-mercaptophenylamide) cyclo-S,S-(Mba-(N(alpha)-Me)Arg-Gly-Asp-Man) SK and F 107260 SK and F-107260 SKF 107260 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.